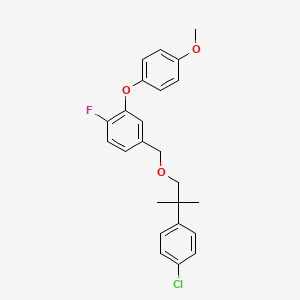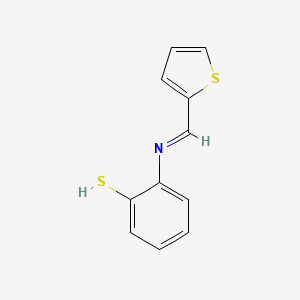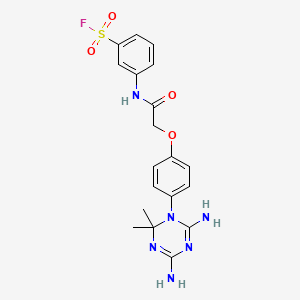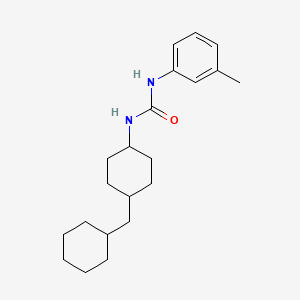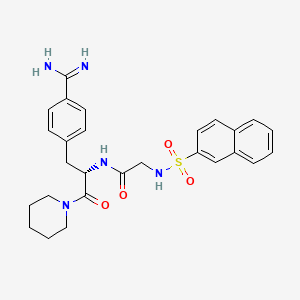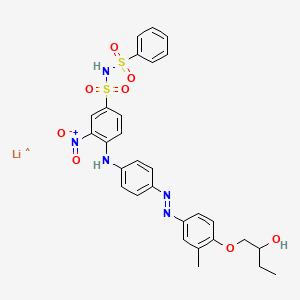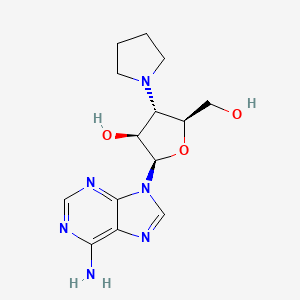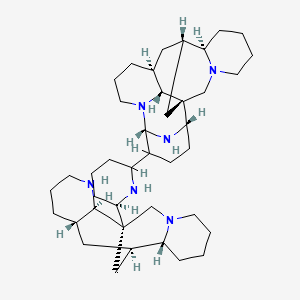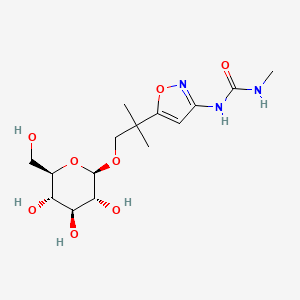
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a glucopyranosyl moiety, which is a glucose derivative, linked to an isoxazole ring, a five-membered ring containing nitrogen and oxygen atoms. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the formation of an amide bond between a glucopyranosylamine derivative and an isoxazole carboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Scientific Research Applications
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- has several scientific research applications:
Biology: It serves as a probe for studying enzyme-substrate interactions and the mechanisms of enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the breakdown of glycogen into glucose . This inhibition is particularly relevant in the context of type 2 diabetes mellitus, where controlling blood glucose levels is crucial.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N’-beta-D-glucopyranosyl urea
- N-benzoyl-N’-beta-D-glucopyranosyl urea
- N-(beta-D-Glucopyranosyl)-N’-[(2-methanethiosulfonyl)ethyl] urea
Uniqueness
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is unique due to its specific combination of a glucopyranosyl moiety and an isoxazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to inhibit glycogen phosphorylase with high specificity sets it apart from other similar compounds, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus .
Properties
CAS No. |
82040-94-6 |
|---|---|
Molecular Formula |
C15H25N3O8 |
Molecular Weight |
375.37 g/mol |
IUPAC Name |
1-methyl-3-[5-[2-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C15H25N3O8/c1-15(2,8-4-9(18-26-8)17-14(23)16-3)6-24-13-12(22)11(21)10(20)7(5-19)25-13/h4,7,10-13,19-22H,5-6H2,1-3H3,(H2,16,17,18,23)/t7-,10-,11+,12-,13-/m1/s1 |
InChI Key |
YKHLYCKILIDZJK-WPTBKURFSA-N |
Isomeric SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


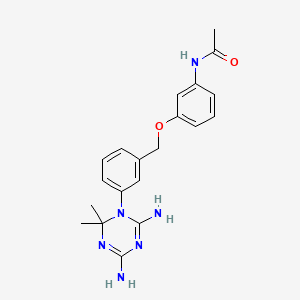
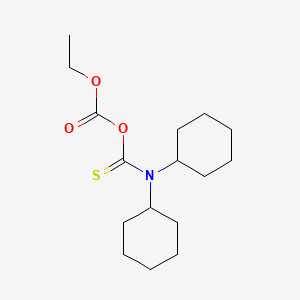

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
